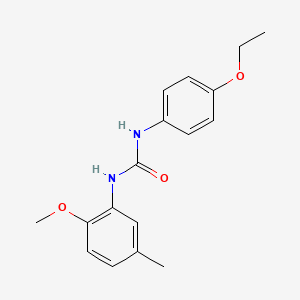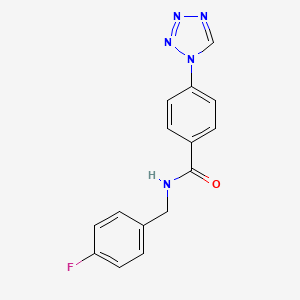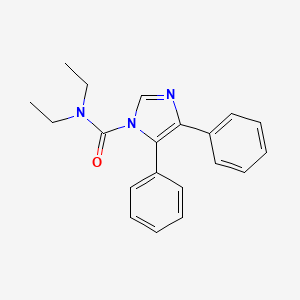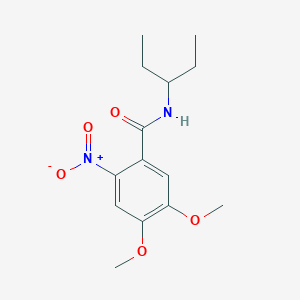
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as EMU-01, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. EMU-01 has been found to exhibit promising biological activities, making it a useful tool for investigating different biochemical and physiological processes.
作用機序
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of the PI3K/Akt pathway, and activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and cognitive function, respectively. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, its synthetic nature allows for easy modification and optimization of its structure for specific research purposes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies on its mechanism of action and optimization of its structure may lead to the development of more potent and specific compounds. Finally, investigating the effects of this compound on different biological systems, such as the immune system and the nervous system, may provide insights into its potential use in a variety of research applications.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential use in various research applications, including as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, this compound was found to improve insulin sensitivity in diabetic rats, suggesting its potential use in treating diabetes.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-8-6-13(7-9-14)18-17(20)19-15-11-12(2)5-10-16(15)21-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABFWCEKQOOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)




![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)